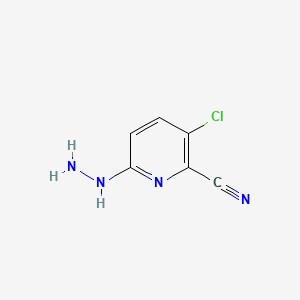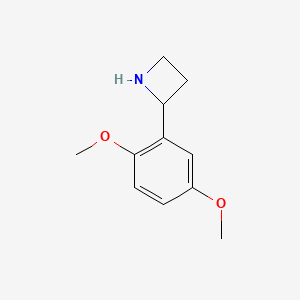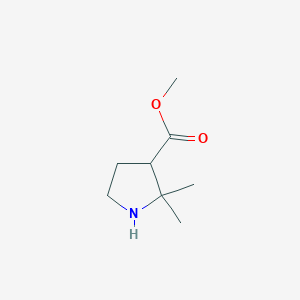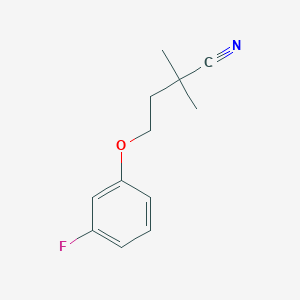![molecular formula C13H14O4 B13532236 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)
4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the methoxyphenyl group and the carboxylic acid functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid.
Reduction: Formation of 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism by which 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to the observed effects.
類似化合物との比較
Similar Compounds
- 4-(4-Hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-methanol
- 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-amine
Uniqueness
4-(4-Methoxyphenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid stands out due to its specific combination of functional groups and bicyclic structure
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-4-2-8(3-5-9)13-6-10(17-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15) |
InChIキー |
PDVBBRCHGGBHOT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C23CC(C2C(=O)O)OC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)










![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)


